molecular formula C11H17NO3 B2477654 N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine CAS No. 1335031-95-2

N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine

Cat. No.: B2477654
CAS No.: 1335031-95-2
M. Wt: 211.261
InChI Key: DFWCPSQTLJYIBQ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine. The compound is notable for its structural complexity, which includes a formyl group and a cyclopentene ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Mechanism of Action

Target of Action

The compound is a derivative of the boc-protected amines, which are commonly used in organic synthesis .

Mode of Action

The compound’s mode of action is primarily through its role as a Boc-protected amine. The Boc protecting group shields amines as less reactive carbamates in organic synthesis, and is deprotected with acid . The Boc group is resistant to basic hydrolysis, many nucleophiles, as well as catalytic hydrogenation . The fact that it can be removed with mild acid makes it orthogonal to other key protecting groups .

Biochemical Pathways

Boc-protected amines are key tools for heterocycle and peptide synthesis . In solid-phase peptide synthesis (SPPS), Boc protection is used as a protecting group for alpha-amino groups and amino acids lysine, tryptophan, and histidine .

Pharmacokinetics

The boc group’s stability towards most nucleophiles and bases suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the protection of amines, making them less reactive and more stable for further reactions in organic synthesis . This protection is crucial in the synthesis of complex molecules, particularly in peptide chemistry .

Action Environment

The action of N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine is influenced by the pH of the environment. The Boc group is stable towards basic conditions but can be removed with mild acid . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, often in solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production methods for Boc-protected amines often involve continuous flow reactors using solid acid catalysts. This approach enhances efficiency and productivity by facilitating product separation and minimizing workup steps .

Chemical Reactions Analysis

Types of Reactions: N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-Boc-(+/-)-cis-5-formylcyclopent-2-enyl-amine is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of fine chemicals and materials .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[(1S,5R)-5-formylcyclopent-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-9-6-4-5-8(9)7-13/h4,6-9H,5H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWCPSQTLJYIBQ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C=CC[C@H]1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.